molecular formula C₁₄H₂₂N₄O₉ B549560 H-Asp-Gly-Glu-Ala-OH CAS No. 134580-64-6

H-Asp-Gly-Glu-Ala-OH

Cat. No.: B549560
CAS No.: 134580-64-6
M. Wt: 390.35 g/mol
InChI Key: HZHXMUPSBUKRBW-FXQIFTODSA-N
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Description

The compound H-Asp-Gly-Glu-Ala-OH is a tetrapeptide composed of four amino acids: aspartic acid (Asp), glycine (Gly), glutamic acid (Glu), and alanine (Ala)

Mechanism of Action

Target of Action

Peptides similar to this one have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .

Mode of Action

The mode of action of H-Asp-Gly-Glu-Ala-OH involves the formation of peptide bonds between the amino acids Aspartic Acid (Asp), Glycine (Gly), Glutamic Acid (Glu), and Alanine (Ala). This process occurs rapidly, resulting in a “protected” amino acid derivative. Once the desired peptide bond is formed, the protective group can be removed under relatively mild non-hydrolytic conditions .

Biochemical Pathways

Aspartic Acid (Asp) and Glutamic Acid (Glu) are involved in the citric acid cycle, a crucial metabolic pathway for cellular respiration . Glycine (Gly) and Alanine (Ala) are involved in protein synthesis and glucose metabolism .

Pharmacokinetics

Peptides are generally known to have variable bioavailability, depending on factors such as their size, charge, hydrophilicity, and the presence of specific transporters in the body .

Result of Action

For instance, some peptides can act as signaling molecules, influencing cell behavior, while others can have direct effects on cellular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues . For instance, Glycine (Gly) plays a critical role in the osmoregulation of fishes and shellfishes, such as oysters, in response to environmental stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-Gly-Glu-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (Asp) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (Gly) is activated and coupled to the deprotected amine group of the first amino acid.

    Repetition: Steps 2 and 3 are repeated for Glu and Ala.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Asp-Gly-Glu-Ala-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine or cysteine residues.

    Reduction: Reduction reactions can reverse oxidative modifications.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Specific reagents for amino acid substitution, such as carbodiimides for coupling reactions.

Major Products Formed

    Hydrolysis: Individual amino acids (Asp, Gly, Glu, Ala).

    Oxidation: Oxidized forms of the peptide.

    Reduction: Reduced forms of the peptide.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

H-Asp-Gly-Glu-Ala-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Ala-Glu-Asp-OH: Another tetrapeptide with a different sequence.

    H-Ala-Gly-Glu-Asp-OH: A tetrapeptide with alanine at the N-terminus.

    H-Glu-Asp-Gly-Ala-OH: A tetrapeptide with glutamic acid at the N-terminus.

Uniqueness

H-Asp-Gly-Glu-Ala-OH is unique due to its specific sequence, which determines its distinct biological activity and interactions with molecular targets. Its ability to modulate immune responses and promote tissue repair sets it apart from other similar peptides .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHXMUPSBUKRBW-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431344
Record name DGEA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134580-64-6
Record name DGEA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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